

Application Notes and Protocols: Monitoring Tumor Response to ANG1005 with MRI

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to treat brain tumors and brain metastases. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide. This peptide facilitates the transport of ANG1005 across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP-1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells.[1][2][3] Once inside the central nervous system and within tumor cells, the ester linkages are cleaved, releasing paclitaxel to exert its anti-tumor effects.[4] [5] This application note provides detailed protocols for monitoring the therapeutic efficacy of ANG1005 in preclinical and clinical settings using Magnetic Resonance Imaging (MRI), alongside relevant in vitro and in vivo experimental procedures.

Mechanism of Action of ANG1005

ANG1005's mechanism of action is a two-step process involving transport across the BBB and subsequent intracellular drug release.

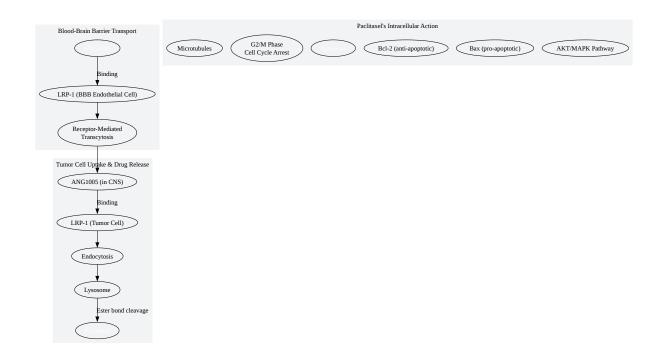
• Blood-Brain Barrier Transcytosis: Angiopep-2, the peptide component of **ANG1005**, binds to LRP-1 receptors on brain endothelial cells.[6][7] This interaction facilitates receptor-mediated transcytosis, allowing the entire conjugate to cross the otherwise impermeable BBB.[8]



- Tumor Cell Uptake and Paclitaxel Release: LRP-1 is also overexpressed on the surface of
 many tumor cells, including gliomas and metastatic breast cancer cells.[6][9] ANG1005 binds
 to these receptors and is internalized via endocytosis.[10] Inside the acidic environment of
 the lysosomes, the ester bonds linking paclitaxel to Angiopep-2 are hydrolyzed, releasing
 active paclitaxel into the cytoplasm.[10]
- Microtubule Stabilization: The released paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[4][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][11]

Signaling Pathway





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Experimental Protocols In Vitro Efficacy Assessment

1. Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of **ANG1005** on cancer cell lines.

- Materials:
 - Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or glioblastoma cell lines (e.g., U87 MG)
 - 96-well plates
 - Complete culture medium
 - ANG1005 and Paclitaxel
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[5]
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.[12]
 - Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
 - Prepare serial dilutions of ANG1005 and paclitaxel in complete medium.
 - Replace the medium with 100 μL of the drug dilutions. Include untreated control wells.
 - Incubate for 48-72 hours.



- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
- Carefully remove the medium and add 150 μL of solubilization solution to dissolve the formazan crystals.[12]
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
- 2. Western Blot Analysis of Apoptotic Markers

This protocol investigates the effect of **ANG1005** on the expression of proteins involved in apoptosis, such as the Bcl-2 family.

- Materials:
 - Cancer cells treated with ANG1005
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membrane
 - Blocking buffer (5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-actin)
 - HRP-conjugated secondary antibody
 - Chemiluminescence substrate and imaging system
- Procedure:
 - Treat cells with desired concentrations of ANG1005 for 24-48 hours.
 - Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

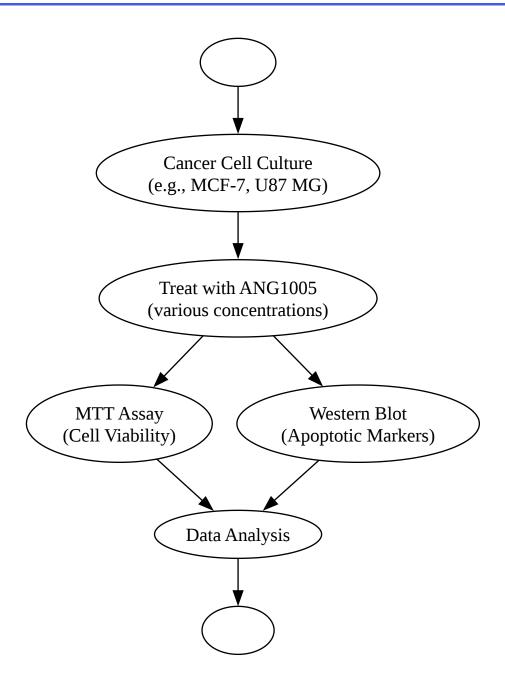






- Separate 20-50 μg of protein per lane on an SDS-PAGE gel.[13]
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.[14]
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Detect protein bands using a chemiluminescence substrate.





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In Vivo Efficacy Assessment and MRI Monitoring

1. Intracranial Tumor Model in Mice

This protocol describes the establishment of a breast cancer brain metastasis model in mice.

- Animal Model: Female athymic nude mice (4-6 weeks old).[11]
- Cell Line: Luciferase-expressing human breast cancer cells (e.g., MDA-MB-231-Br-Luc).[10]



Procedure:

- Anesthetize the mouse using isoflurane.
- Secure the mouse in a stereotactic frame.
- Make a small incision in the scalp to expose the skull.
- Using a stereotactic drill, create a small burr hole over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- \circ Slowly inject approximately 1 x 10^5 cells in 5 μ L of PBS into the brain parenchyma at a depth of 2.5-3.0 mm.[11]
- Withdraw the needle slowly and suture the incision.
- Monitor the animals for tumor growth using bioluminescence imaging (BLI) and MRI.

2. MRI Protocol for Tumor Monitoring

This protocol outlines the parameters for acquiring MRI scans to monitor tumor growth and response to **ANG1005**.

- MRI System: 1.5T or 3T clinical MRI scanner or a dedicated small animal MRI system.
- · Coil: Vendor-specific head coil.
- Anesthesia: Isoflurane for the duration of the scan.
- Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA) at a dose of 0.1 mmol/kg.
- Imaging Sequences:



Sequence	Slice Thickness (mm)	TR (ms)	TE (ms)	FOV (mm)	Matrix
T2-weighted FSE/TSE (Axial)	≤ 2	3000-5000	80-120	200-240	256x256
T2-weighted FLAIR (Axial)	≤ 1.5	6000-10000	90-140	250x250	≥ 244x244
T1-weighted SE/GRE (Axial, Pre- contrast)	≤ 1.5	400-600	10-20	240x240	256x256
T1-weighted SE/GRE (Axial, Post- contrast)	≤ 1.5	400-600	10-20	240x240	256x256

Procedure:

- Acquire baseline MRI scans before initiating treatment.
- Administer ANG1005 intravenously at the desired dose and schedule.
- Perform follow-up MRI scans at regular intervals (e.g., weekly or bi-weekly) to monitor tumor volume changes.
- For post-contrast imaging, acquire T1-weighted scans immediately following the intravenous injection of the contrast agent.

3. Tumor Response Assessment using RECIST 1.1 Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 should be adapted for intracranial lesions to assess tumor response.[8][9]

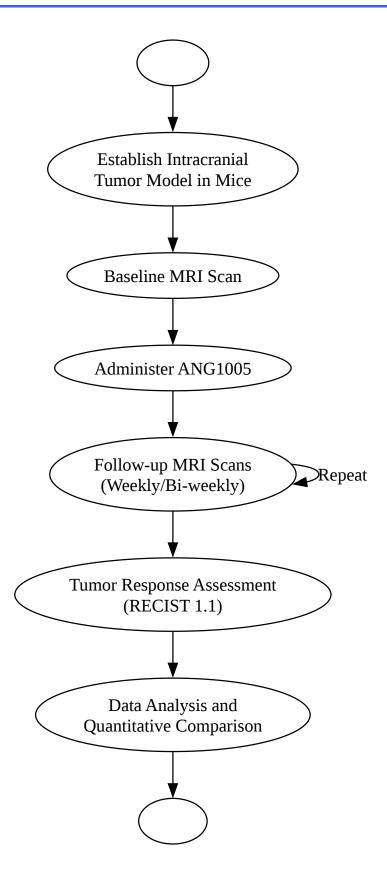
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- Target Lesions: Select up to five measurable intracranial lesions with a longest diameter of ≥10 mm.[9]
- Response Evaluation:
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline.[9]
 - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]





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Data Presentation

Quantitative data from preclinical and clinical studies should be summarized in tables for clear comparison.

Table 1: Preclinical In Vivo Efficacy of ANG1005

Animal Model	Tumor Cell Line	Treatment Group	Median Survival (days)	% Increase in Lifespan
Nude Mice	U87 MG Glioblastoma	Vehicle	16.5	-
ANG1005 (50 mg/kg)	19	15%		
Nude Mice	NCI-H460 Lung Carcinoma	Vehicle		-
ANG1005 (20 mg/kg)	13	18%		
ANG1005 (50 mg/kg)	14	27%	_	

Data adapted from preclinical studies.[15]

Table 2: Clinical Response to ANG1005 in Patients with Brain Metastases



Study Phase	Patient Population	ANG1005 Dose	Intracranial Objective Response Rate (iORR)	Intracranial Patient Benefit (SD or better)
Phase II	Breast Cancer Brain Metastases	600 mg/m² q3w	15% (Investigator assessment)	77%
8% (Independent review)				
Phase I	Advanced Solid Tumors with Brain Metastases	≥420 mg/m²	18.5% (Partial Response)	59.5% (Stable Disease)

Data from clinical trials.[1]

Conclusion

Monitoring the response of brain tumors to **ANG1005** using MRI provides a non-invasive and quantitative method to assess therapeutic efficacy. The detailed protocols provided in this application note for in vitro and in vivo studies, along with standardized MRI procedures and response assessment criteria, offer a comprehensive framework for researchers and drug development professionals. The ability of **ANG1005** to cross the blood-brain barrier and deliver paclitaxel to intracranial tumors holds significant promise for the treatment of primary and metastatic brain cancers.

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